1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-30-21-8-2-17(3-9-21)10-13-25-23(29)18-11-14-27(15-12-18)16-22(28)26-20-6-4-19(24)5-7-20/h2-9,18H,10-16H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAWXDCVJFBCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular and cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound acts primarily as a T-type calcium channel blocker . Its structural modifications, particularly the presence of the 4-fluorophenyl and 4-methoxyphenyl groups, enhance its binding affinity and selectivity for calcium channels, which are crucial in regulating vascular tone and cardiac function.
Pharmacological Effects
-
Cardiovascular Effects :
- A study demonstrated that oral administration of a related piperidine derivative lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers .
- The compound's ability to inhibit T-type calcium channels suggests potential use in treating hypertension and other cardiovascular disorders.
-
Anticancer Activity :
- The compound's structural analogs have shown promise in modulating protein kinase activity, which is vital for cell proliferation and survival in cancerous cells .
- In vitro studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
- Study on T-type Calcium Channels : A series of derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca channels. The results indicated that specific substitutions at the benzylic position significantly enhanced inhibitory potency, suggesting a strong structure-activity relationship .
- Anticancer Evaluation : In a study assessing the anticancer properties of piperidine derivatives, compounds similar to this compound were found to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural differences and biological implications compared to related piperidine-4-carboxamide derivatives:
Key Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The target compound’s structural features align with antihypertensive (T-type Ca²⁺ blockade) or neurodegenerative (AChE inhibition) applications, depending on substituent tuning .
- Unresolved Questions: No direct data on the target compound’s solubility, toxicity, or in vivo efficacy are available. Further studies should prioritize pharmacokinetic profiling and target validation.
Preparation Methods
Starting Material: Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid derivatives are commonly prepared via cyclization or functional group interconversion. For example, 4-cyanopiperidine (precursor to piperidine-4-carboxamide) can be synthesized via enzymatic decarboxylation or catalytic hydrogenation of pyridine derivatives. Hydrolysis of 4-cyanopiperidine under acidic or basic conditions yields piperidine-4-carboxylic acid, which is subsequently converted to the acyl chloride using thionyl chloride (SOCl₂).
Example Procedure
-
Hydrolysis of 4-Cyanopiperidine :
-
Acyl Chloride Formation :
Installation of the N-[2-(4-Methoxyphenyl)ethyl] Side Chain
Amide Bond Formation
The acyl chloride intermediate reacts with 2-(4-methoxyphenyl)ethylamine to form the secondary amide.
Example Procedure
-
Coupling Reaction :
-
Add 2-(4-methoxyphenyl)ethylamine (4.2 g, 25.4 mmol) to piperidine-4-carbonyl chloride (5 g, 30.5 mmol) in CH₂Cl₂ (50 mL) with triethylamine (7.1 mL, 50.8 mmol) at 0°C.
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Stir at room temperature for 4 hours.
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Wash with 1 M HCl (50 mL) and brine (50 mL), then dry over Na₂SO₄.
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Isolate N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide via column chromatography (yield: 78%).
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Introduction of the [(4-Fluorophenyl)carbamoyl]methyl Group
Alkylation of the Piperidine Nitrogen
The piperidine nitrogen is functionalized with a carbamoylmethyl group via a two-step sequence:
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Methylation : Introduce a methyl group using methyl iodide.
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Carbamoylation : React with 4-fluorophenyl isocyanate.
Example Procedure
-
Methylation :
-
Carbamoylation :
Alternative Route: One-Pot Sequential Coupling
A streamlined approach involves simultaneous coupling of both side chains using a bis-functionalized piperidine intermediate.
Example Procedure
-
Piperidine Activation :
-
Dual Amidation :
Optimization and Challenges
Solvent and Base Selection
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for producing 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamoylation and piperidine functionalization. Key steps include:
- Carbamoyl coupling : Reacting 4-fluorophenyl isocyanate with a piperidine intermediate under anhydrous conditions .
- N-alkylation : Introducing the 4-methoxyphenethyl group via nucleophilic substitution, requiring precise pH control (pH 8–9) and temperatures of 60–80°C .
- Purity optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate the product with ≥95% purity .
Q. How is structural characterization and purity validation performed for this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenyl carbamoyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for N-ethyl protons) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 428.18 [M+H]⁺) .
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Tested against kinases (e.g., PI3K/AKT pathway) using fluorescence polarization assays. IC₅₀ values are calculated from dose-response curves .
- Cellular viability studies : MTT assays in cancer cell lines (e.g., MCF-7) show dose-dependent cytotoxicity, with EC₅₀ values ranging 10–50 µM .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Use reference inhibitors (e.g., LY294002 for PI3K) to calibrate kinase activity measurements .
- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
Q. What computational strategies are effective for predicting target interactions and optimizing lead derivatives?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets. Focus on hydrogen bonding with the piperidine carboxamide and hydrophobic interactions with the 4-fluorophenyl group .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability .
Q. How do reaction conditions (e.g., solvent, catalyst) influence byproduct formation during synthesis?
- Methodological Answer :
- Solvent screening : Compare DMF (polar aprotic) vs. THF (low polarity) to minimize imine byproducts during carbamoylation .
- Catalyst optimization : Use Pd/C (5% loading) for hydrogenation steps to reduce nitro intermediates without over-reducing the fluorophenyl group .
Q. What mechanistic insights explain the compound’s selectivity for certain kinase isoforms?
- Methodological Answer :
- Kinase profiling : Use KinomeScan to assess selectivity across 468 kinases. Data show >50-fold selectivity for PI3Kα over PI3Kγ due to steric clashes with the 4-methoxyphenethyl group in the latter’s binding pocket .
- Mutagenesis studies : Introduce alanine substitutions in kinase ATP-binding residues (e.g., Lys802 in PI3Kα) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
